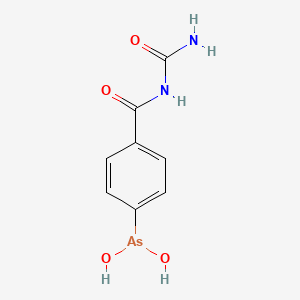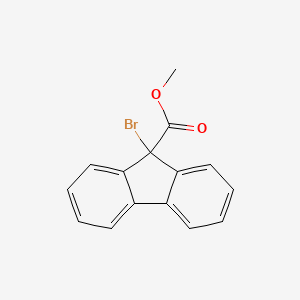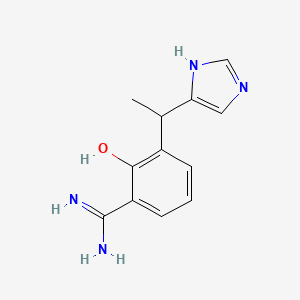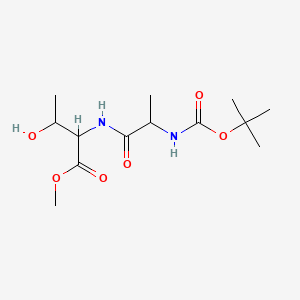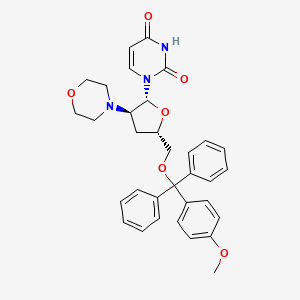![molecular formula C11H14N2O4 B12794804 N-[3-(4-nitrophenoxy)propyl]acetamide CAS No. 22404-14-4](/img/structure/B12794804.png)
N-[3-(4-nitrophenoxy)propyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(4-nitrophenoxy)propyl]acetamide is an organic compound with the molecular formula C11H14N2O4. It is characterized by the presence of a nitrophenoxy group attached to a propyl chain, which is further connected to an acetamide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-nitrophenoxy)propyl]acetamide typically involves the reaction of 4-nitrophenol with 3-chloropropylamine to form N-[3-(4-nitrophenoxy)propyl]amine. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions generally include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(4-nitrophenoxy)propyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
The major products formed from these reactions include derivatives with modified functional groups, such as amino derivatives from the reduction of the nitro group .
Aplicaciones Científicas De Investigación
N-[3-(4-nitrophenoxy)propyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[3-(4-nitrophenoxy)propyl]acetamide involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-[3-(4-aminobutylamino)propyl]acetamide: Similar structure but with an aminobutylamino group instead of a nitrophenoxy group.
N-(4-nitrophenyl)acetamide: Contains a nitrophenyl group directly attached to the acetamide group.
Uniqueness
N-[3-(4-nitrophenoxy)propyl]acetamide is unique due to the presence of the nitrophenoxy group attached to a propyl chain, which imparts distinct chemical and biological properties compared to other similar compounds .
Propiedades
Número CAS |
22404-14-4 |
|---|---|
Fórmula molecular |
C11H14N2O4 |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
N-[3-(4-nitrophenoxy)propyl]acetamide |
InChI |
InChI=1S/C11H14N2O4/c1-9(14)12-7-2-8-17-11-5-3-10(4-6-11)13(15)16/h3-6H,2,7-8H2,1H3,(H,12,14) |
Clave InChI |
GKDHSZZTMMWDRI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCCCOC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino}benzoyl)amino]pentanedioic acid](/img/structure/B12794741.png)


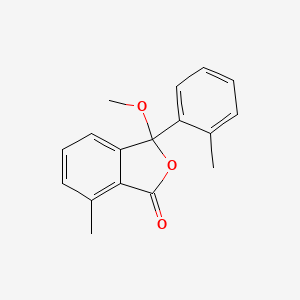
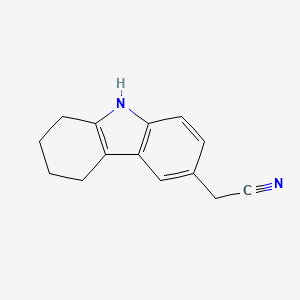
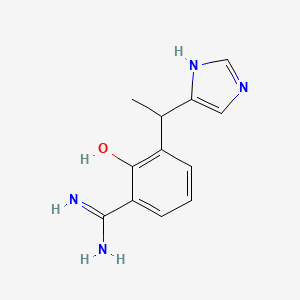
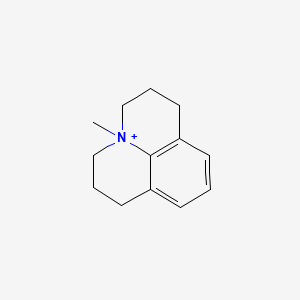
![N-Thieno[3,2-d][1,3]thiazol-2-ylbenzamide](/img/structure/B12794785.png)

